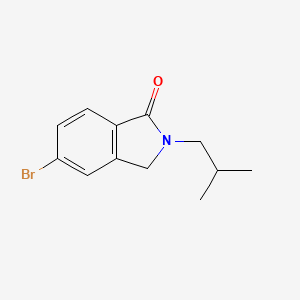

5-Bromo-2-isobutylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methylpropyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)6-14-7-9-5-10(13)3-4-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZWVZJMOPRSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Isobutylisoindolin 1 One and Analogues

Retrosynthetic Analysis of the 1-Isoindolinone Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For the 1-isoindolinone core, two primary bond disconnections are considered, which reveal the common starting materials for its synthesis. researchgate.net

A key disconnection is the amide bond (C-N bond) within the lactam ring. This leads back to a 2-substituted benzoic acid derivative, such as a 2-(aminomethyl)benzoic acid, which can undergo intramolecular cyclization. A second common disconnection breaks a carbon-carbon bond of the five-membered ring, often revealing precursors like a phthalimide (B116566) derivative that can be selectively reduced, or an ortho-substituted benzaldehyde (B42025) or benzoic acid that can be elaborated through cyclization with an appropriate nitrogen source. researchgate.net

Applying this to the target molecule, 5-Bromo-2-isobutylisoindolin-1-one , further disconnections can be visualized:

N-C(isobutyl) bond disconnection : This simplifies the target to 5-bromoisoindolin-1-one (B1289318) and an isobutyl electrophile (e.g., isobutyl bromide). This points to a late-stage N-alkylation strategy.

Ar-Br bond disconnection : This suggests an electrophilic bromination of the 2-isobutylisoindolin-1-one precursor. The regioselectivity of this step is a critical consideration.

Lactam ring disconnection : Breaking down the core 5-bromoisoindolin-1-one scaffold suggests precursors such as 4-bromophthalic anhydride (B1165640) or 4-bromophthalimide, which already contain the required bromine atom at the correct position.

These retrosynthetic pathways map out the primary strategies for synthesis: either building the isoindolinone core first and then functionalizing it, or constructing the ring from an already functionalized precursor.

Classical Synthesis Routes to the Isoindolinone Scaffold

The construction of the isoindolinone ring system is well-established, with numerous methods developed over the years. These can be broadly categorized into ring-closing reactions to form the lactam and cyclocondensation approaches. Current time information in Bangalore, IN.rsc.org

Ring-Closing Reactions for Lactam Formation

Ring-closing reactions are a cornerstone of heterocyclic synthesis, where an acyclic precursor containing all the necessary atoms is cyclized to form the final ring. For isoindolinones, these methods often involve the formation of the crucial amide bond in an intramolecular fashion.

One prominent method is the palladium-catalyzed C-H carbonylation of benzylamines. In this approach, a primary benzylamine (B48309) derivative undergoes directed C-H activation at the ortho-position, followed by carbonylation with carbon monoxide (or a CO surrogate) and intramolecular cyclization to yield the isoindolinone scaffold. rsc.org Another important strategy involves the reductive cyclization of 2-nitro- or 2-cyanobenzyl derivatives. For instance, the reduction of a 2-cyanobenzaldehyde (B126161) in the presence of an amine can lead to the formation of an intermediate that subsequently cyclizes.

More modern approaches utilize transition-metal-catalyzed C-H functionalization, where a benzamide (B126) derivative bearing a directing group reacts with various coupling partners, followed by intramolecular annulation to form the isoindolinone product. Current time information in Bangalore, IN.nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water. A classic and straightforward method for synthesizing N-substituted isoindolinones is the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with a primary amine. organic-chemistry.org This one-pot reaction, often catalyzed by platinum nanowires under a hydrogen atmosphere, provides excellent yields. organic-chemistry.org

Another powerful method involves the reaction of o-phthalaldehyde (B127526) with primary amines. youtube.com An indium-mediated reductive condensation has been developed that allows for the one-pot synthesis of isoindolinones directly from nitroarenes and o-phthalaldehyde, offering a novel route that uses the nitro compound as the nitrogen source. youtube.com Tandem aldol/cyclization reactions of 2-cyanobenzaldehyde with active methylene (B1212753) compounds, catalyzed by simple bases like potassium carbonate, also provide efficient access to 3-substituted isoindolinones.

| Synthetic Strategy | Key Precursors | Typical Reagents/Catalysts | Reference |

| Reductive Amination/Amidation | 2-Carboxybenzaldehyde, Primary Amine | H₂, Pt nanowires | organic-chemistry.org |

| Reductive Condensation | o-Phthalaldehyde, Nitroarene | Indium, Acetic Acid | youtube.com |

| Tandem Aldol/Cyclization | 2-Cyanobenzaldehyde, Active Methylene Compound | K₂CO₃ | |

| C-H Carbonylation | Benzylamine | Pd catalyst, CO (or surrogate) | rsc.org |

This table provides a summary of common cyclocondensation and ring-closing strategies for the isoindolinone scaffold.

Targeted Synthesis of this compound

The synthesis of the title compound can be achieved through two primary strategic sequences: (A) building the 2-isobutylisoindolin-1-one core followed by late-stage bromination, or (B) constructing the heterocyclic ring from a starting material that already contains the bromine atom. The latter approach often provides better control over regiochemistry.

Strategies for Regioselective Bromination of the Benzo Ring

Introducing a bromine atom onto a pre-formed isoindolinone core requires a regioselective electrophilic aromatic substitution. The electronic nature of the isoindolinone ring, with its electron-withdrawing carbonyl group and electron-donating nitrogen atom (via the fused aromatic system), influences the position of substitution. Electrophilic attack is generally directed to the 5- and 7-positions.

A common method for such transformations is direct bromination using molecular bromine (Br₂) with a Lewis acid catalyst or, more frequently, N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. The choice of solvent and temperature can significantly impact the selectivity. For example, the regioselective bromination of the closely related isoquinoline (B145761) system at the 5-position has been successfully achieved using NBS in concentrated sulfuric acid at very low temperatures (-25 °C). While this specific procedure has not been reported for isoindolinone, the underlying principles are applicable. The challenge lies in achieving high selectivity for the 5-position over the 7-position, which may require careful optimization of reaction conditions or lead to mixtures requiring chromatographic separation.

| Brominating Agent | Typical Conditions | Comments on Regioselectivity | Reference (Analogous Systems) |

| N-Bromosuccinimide (NBS) | H₂SO₄, Low Temperature | Can provide high regioselectivity in fused heterocycles like isoquinoline. | |

| N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | Common for bromination of activated rings; may yield mixtures. | nih.gov |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Classical method, often less selective and harsher than NBS. | General Principle |

| NaBr / NaBrO₃ | Aqueous Acidic Medium | A greener alternative to liquid bromine for various aromatic systems. | rsc.org |

This table presents potential methods for the regioselective bromination of the isoindolinone aromatic ring.

Introduction of the Isobutyl Moiety at the Nitrogen Atom

The introduction of the isobutyl group at the nitrogen atom can be accomplished either by constructing the ring with isobutylamine (B53898) as a starting material or by N-alkylation of an existing isoindolinone.

The most direct method involves the reductive amination reaction between a precursor like 2-carboxybenzaldehyde and isobutylamine. organic-chemistry.org This approach builds the ring and installs the N-substituent in a single, efficient step.

Alternatively, if 5-bromoisoindolin-1-one is synthesized first (e.g., from a brominated precursor like 4-bromophthalimide), the isobutyl group can be introduced via a standard N-alkylation reaction. This typically involves deprotonating the nitrogen atom with a suitable base (e.g., sodium hydride, potassium carbonate) to form an amide anion, which then acts as a nucleophile, attacking an isobutyl halide such as isobutyl bromide or isobutyl iodide to form the final C-N bond. researchgate.net

Modern and Sustainable Synthetic Approaches

The synthesis of the isoindolinone scaffold, a core structure in numerous biologically active compounds, has evolved significantly. Modern approaches focus on catalytic methods, atom economy, and environmentally benign processes to construct these valuable heterocyclic systems.

Catalytic Methods for Isoindolinone Core Construction (e.g., Transition Metal Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecules like isoindolinones. These methods often proceed via the activation of otherwise inert C-H bonds, offering a more direct and efficient route compared to classical multi-step syntheses. researchgate.net, nih.gov Catalysts based on palladium, rhodium, copper, and ruthenium are frequently employed. researchgate.net, nih.gov

Key strategies in transition metal-catalyzed isoindolinone synthesis include:

C-H Activation/Functionalization : This is a dominant strategy where a transition metal catalyst activates a C-H bond on a benzamide derivative, enabling subsequent annulation with a coupling partner like an alkene, alkyne, or isocyanide. nih.gov For instance, rhodium(III) catalysts can facilitate the oxidative coupling of benzamides with alkenes to form isoindolinones. nih.gov

Carbonylation : Palladium-catalyzed C-H carbonylation introduces a carbonyl group (CO) to form the lactam ring of the isoindolinone. organic-chemistry.org This can be achieved using CO gas or, more conveniently and safely, CO surrogates like benzene-1,3,5-triyl triformate (TFBen). organic-chemistry.org

Dehydrogenative Cyclization : Certain methods, such as using a Palladium on carbon (Pd/C) catalyst, allow for intramolecular C(sp³)–H amidation without the need for stoichiometric oxidants, producing hydrogen gas as the only byproduct. This represents a greener approach to isoindolinone synthesis.

These catalytic methods offer significant advantages, including high yields, broad substrate scope, and the ability to introduce functional groups with high selectivity.

Table 1: Comparison of Transition Metal-Catalyzed Methods for Isoindolinone Synthesis

| Catalytic System | Reaction Type | Key Features |

| Rhodium(III) complexes | C-H Olefination | Mild conditions, effective for coupling benzamides with activated alkenes. nih.gov |

| Palladium(II) acetate (B1210297) | C-H Carbonylation | Utilizes CO gas or surrogates for lactam ring formation. organic-chemistry.org |

| Copper(I) iodide | sp³ C-H Functionalization | Enables cyclization of 2-alkyl-N-substituted benzamides. organic-chemistry.org |

| Ruthenium(II) complexes | Oxidative Annulation | Couples N-sulfonyl benzamides with alkynes or acrylates. researchgate.net |

| Palladium on Carbon (Pd/C) | Dehydrogenative Amidation | Oxidant-free cyclization, environmentally friendly. |

One-Pot Multicomponent Reactions for Functionalized Isoindolinones

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency and sustainability. By combining three or more starting materials in a single reaction vessel, MCRs can rapidly generate complex molecules like functionalized isoindolinones, minimizing solvent waste and purification steps. beilstein-journals.org, nih.gov

Several MCR strategies have been developed for the isoindolinone framework:

A rhodium(III)-catalyzed three-component reaction can assemble benzoyl chlorides, o-aminophenols, and activated alkenes directly into isoindolinone structures. nih.gov This process involves the in situ formation of a directing group, followed by a tandem C-H olefination and aza-Michael addition cyclization. nih.gov

Copper-catalyzed three-component reactions of 2-iodobenzamides, terminal alkynes, and indole (B1671886) or pyrrole (B145914) derivatives can produce 3,3-disubstituted isoindolinones featuring a quaternary carbon center. beilstein-journals.org

Metal-free approaches have also been devised. An efficient one-pot synthesis of 3-hydroxyisoindolinone derivatives from 2-benzoylbenzoic acid uses chlorosulfonyl isocyanate (CSI) and various alcohols, proceeding under mild conditions without a metal catalyst. nih.gov

The power of MCRs lies in their ability to build molecular diversity quickly, making them ideal for creating libraries of isoindolinone analogs for further research. nih.gov

Biocatalytic and Chemoenzymatic Syntheses of Isoindolinone Scaffolds

The quest for greener and more selective synthetic methods has led to the exploration of biocatalysis. Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, making them attractive catalysts for pharmaceutical synthesis. kcl.ac.uk While the direct enzymatic synthesis of a specific compound like this compound is not established, general biocatalytic strategies for producing chiral lactams and related heterocycles are highly relevant. kcl.ac.uk

Key approaches in this area include:

Kinetic Resolution : Lipases can be used in the chemoenzymatic synthesis of chiral building blocks. For instance, the hydrolysis of a prochiral diester can produce an asymmetric monoacid with very high enantiomeric excess, which can then be converted into a chiral heterocyclic product.

Engineered Enzymes : Directed evolution has been used to create engineered enzymes, such as P411 variants, capable of catalyzing intramolecular C(sp³)–H amination to form chiral pyrrolidines and indolines. This "new-to-nature" biocatalysis provides a route to chiral N-heterocycles.

Combined Biocatalysis and MCRs : Innovative strategies combine the advantages of different catalytic systems. For example, the enzymatic desymmetrization of a meso-pyrrolidine using a monoamine oxidase can be paired with a highly diastereoselective Ugi three-component reaction in a one-pot process.

These enzymatic and chemoenzymatic methods provide powerful tools for accessing enantiopure heterocyclic scaffolds, a critical aspect for the development of chiral isoindolinone derivatives.

Enantioselective and Diastereoselective Synthesis Considerations for Chiral Isoindolinone Derivatives

Many biologically active molecules are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or cause adverse effects. Therefore, the development of enantioselective syntheses for chiral isoindolinones is of paramount importance. These methods aim to produce a single enantiomer in high excess.

A variety of catalytic systems have been successfully applied to this challenge:

Transition Metal Catalysis : Cost-effective cobalt(II) salts, combined with chiral ligands, can catalyze enantioselective C-H carbonylation reactions. This approach can produce a diverse range of chiral isoindolinones with excellent yields (up to 92%) and high enantioselectivities (up to 99% ee) through mechanisms like desymmetrization and kinetic resolution.

Organocatalysis : Chiral organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools.

Brønsted Acids : Chiral phosphoric acids are effective catalysts for the asymmetric addition of nucleophiles (like thiols) to in situ generated N-acyl ketimines from 3-hydroxyisoindolinones. nih.gov This method yields products with tetrasubstituted stereocenters in high yields and enantioselectivities. nih.gov

Bifunctional Catalysts : Catalysts like Takemoto's bifunctional organocatalyst, which contains both a hydrogen-bond donor (thiourea) and a basic site, can be crucial for achieving high enantioselectivity in reactions such as aza-Mannich/lactamization sequences. mdpi.com

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, such as those derived from cinchoninium salts, can be used to mediate asymmetric intramolecular aza-Michael reactions to produce optically active isoindolinones.

These advanced methods provide robust pathways to enantiomerically enriched isoindolinone derivatives, which are essential for investigating their specific biological roles.

Table 2: Examples of Catalytic Systems for Enantioselective Isoindolinone Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Achieved Enantioselectivity (e.r. or ee) |

| Transition Metal | Cobalt(II) salt with chiral ligand | Enantioselective C-H Carbonylation | Up to 99% ee |

| Brønsted Acid | Chiral Phosphoric Acid (CPA) | Asymmetric addition of thiols | Up to 98.5:1.5 e.r. nih.gov |

| Bifunctional Organocatalyst | Takemoto's Catalyst | Asymmetric aza-Mannich/lactamization | Up to 98% ee mdpi.com |

| Phase-Transfer Catalyst | Cinchoninium Salt | Asymmetric intramolecular aza-Michael reaction | Optically active products |

Chemical Reactivity, Transformation, and Derivatization Studies of 5 Bromo 2 Isobutylisoindolin 1 One

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring of 5-Bromo-2-isobutylisoindolin-1-one is a key site for synthetic modification. Its reactivity is influenced by the electronic properties of the bicyclic isoindolinone system. The lactam moiety, particularly the carbonyl group, exerts an electron-withdrawing effect, which can influence the susceptibility of the aromatic ring to certain transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, particularly with strong nucleophiles. The electron-withdrawing nature of the isoindolinone core can stabilize the intermediate Meisenheimer complex, which is formed during the reaction. nih.gov For an efficient SNAr reaction to occur, the aromatic ring generally needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of this compound, the activating group is the lactam functionality.

While specific studies on SNAr reactions of this compound are not extensively documented in the literature, it is anticipated that strong nucleophiles, such as alkoxides, thiolates, or amines, could displace the bromide under elevated temperatures or with the assistance of a strong base. The reaction would likely proceed via an addition-elimination mechanism.

Hypothetical SNAr Reaction Data:

| Nucleophile | Reagents and Conditions | Expected Product |

| Sodium Methoxide | CH₃ONa, CH₃OH, reflux | 5-Methoxy-2-isobutylisoindolin-1-one |

| Sodium Thiophenoxide | C₆H₅SNa, DMF, 100 °C | 5-(Phenylthio)-2-isobutylisoindolin-1-one |

| Pyrrolidine | Pyrrolidine, K₂CO₃, DMSO, 120 °C | 5-(Pyrrolidin-1-yl)-2-isobutylisoindolin-1-one |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. figshare.comresearchgate.net This method is widely used to form biaryl structures. The reaction with this compound would be expected to proceed efficiently to yield 5-aryl or 5-vinyl derivatives.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. nih.gov This would introduce a substituted vinyl group at the 5-position of the isoindolinone core.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This is a reliable method for synthesizing 5-alkynyl-substituted isoindolinones.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines at the 5-position.

Illustrative Metal-Catalyzed Cross-Coupling Reactions Data:

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Phenyl-2-isobutylisoindolin-1-one |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 2-Isobutyl-5-((E)-styryl)isoindolin-1-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-Isobutyl-5-(phenylethynyl)isoindolin-1-one |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 2-Isobutyl-5-(morpholino)isoindolin-1-one |

This table provides representative conditions for metal-catalyzed cross-coupling reactions based on general literature procedures. Specific optimization would be required for the substrate this compound.

Reductive Debromination Strategies

Reductive debromination of this compound would yield the parent compound, 2-isobutylisoindolin-1-one. This transformation can be useful in synthetic sequences where the bromo group serves as a temporary directing or activating group. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium (B1175870) formate) or the use of reducing agents such as tributyltin hydride or silanes under radical conditions.

Hypothetical Reductive Debromination Conditions:

| Reagent System | Solvent | Expected Product |

| H₂, Pd/C (10%) | Ethanol | 2-Isobutylisoindolin-1-one |

| HCOONH₄, Pd/C (10%) | Methanol (B129727) | 2-Isobutylisoindolin-1-one |

| Bu₃SnH, AIBN (cat.) | Toluene | 2-Isobutylisoindolin-1-one |

This table illustrates potential conditions for reductive debromination. The choice of reagent would depend on the compatibility with other functional groups in the molecule.

Modifications of the N-Isobutyl Group

The N-isobutyl group of this compound also presents opportunities for chemical modification, allowing for the introduction of further diversity into the molecular structure.

Oxidative Transformations of the Alkyl Chain

The N-isobutyl group can be a site for oxidative transformations. For instance, research on related N-substituted isoindolinone derivatives has shown that selective benzylic oxidation can occur. In a more general sense, oxidation could potentially target the C-H bonds of the isobutyl group, although this would likely require specific and selective reagents to avoid oxidation of the aromatic ring or other parts of the molecule. A plausible transformation, drawing from studies on similar systems, is the oxidation of the isoindolinone to a phthalimide (B116566), which involves the alkyl chain.

Example of Oxidative Transformation:

| Reagents and Conditions | Transformation | Product |

| e.g., KMnO₄ or other strong oxidizing agents | Oxidation of the benzylic position of the isoindolinone ring and the N-alkyl group | 5-Bromo-2-isobutylphthalimide |

This transformation is based on the general principle of benzylic oxidation and would likely require harsh conditions that might affect other parts of the molecule.

Derivatization via Functionalization of the Isobutyl Moiety

The isobutyl group can be functionalized through various synthetic strategies. One common approach is radical halogenation, which would preferentially occur at the tertiary C-H bond of the isobutyl group, followed by nucleophilic substitution to introduce a range of functional groups (e.g., hydroxyl, amino, cyano).

Another potential avenue is through directed C-H activation, although this is a more advanced technique that would require specific catalyst systems. The development of such methods for the functionalization of unactivated C(sp³)-H bonds is an active area of research.

Hypothetical Functionalization of the N-Isobutyl Group:

| Reaction Sequence | Reagents | Intermediate/Product |

| 1. Radical Bromination2. Nucleophilic Substitution | 1. NBS, AIBN (cat.), CCl₄, reflux2. NaCN, DMSO | 1. 5-Bromo-2-(1-bromo-2-methylpropyl)isoindolin-1-one2. 5-Bromo-2-(1-cyano-2-methylpropyl)isoindolin-1-one |

| 1. Hydroxylation | e.g., Specific P450 enzymes or biomimetic catalysts | 5-Bromo-2-(1-hydroxy-2-methylpropyl)isoindolin-1-one |

This table outlines hypothetical multi-step sequences for the functionalization of the N-isobutyl group. These pathways are based on standard organic transformations and would require experimental validation.

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

Despite a comprehensive search of scientific literature and chemical databases, detailed studies on the chemical reactivity, transformation, and derivatization of the specific compound this compound are not publicly available. Consequently, a thorough discussion of its electrophilic aromatic substitution, ring-opening and rearrangement reactions, and the mechanistic investigations thereof cannot be provided at this time.

The isoindolinone core is a recognized scaffold in medicinal chemistry and materials science, with numerous publications detailing the synthesis and modification of various derivatives. However, the specific substitution pattern of a bromo group at the 5-position and an isobutyl group at the 2-position (on the nitrogen atom) appears to be a niche area of research with no prominent studies detailing its chemical behavior.

General principles of organic chemistry would suggest potential reactivity pathways for this molecule. The benzene (B151609) ring, influenced by the electron-withdrawing bromo group and the lactam portion, would be expected to undergo electrophilic aromatic substitution. The bromine atom itself offers a handle for transition-metal-catalyzed cross-coupling reactions. Furthermore, the lactam ring system could potentially be susceptible to ring-opening under strong acidic or basic conditions. However, without experimental data from peer-reviewed sources, any discussion of these potential reactions would be purely speculative and would not meet the required standards of a scientifically rigorous article.

It is important to note that the absence of published data does not necessarily mean that research on this compound has not been conducted. It may be part of proprietary research within pharmaceutical or agrochemical companies that has not been disclosed to the public.

Future research into the chemical space around this compound could yet elucidate the specific reactivity and transformational pathways of this molecule, which would then enable a detailed discussion as originally intended. Until such research is published, a definitive article on its chemical behavior remains elusive.

Theoretical and Computational Chemistry Applied to 5 Bromo 2 Isobutylisoindolin 1 One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) or ab initio approaches, can model the electronic structure of 5-Bromo-2-isobutylisoindolin-1-one with high accuracy.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve not only defining the geometry of the isoindolinone core but also exploring the different possible conformations of the flexible isobutyl group attached to the nitrogen atom. A comprehensive conformational analysis would identify the global minimum energy conformer as well as other low-energy conformers that might be present in equilibrium.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. youtube.comlibretexts.org An analysis of this compound would involve calculating the energies of its HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is also a critical parameter, providing insights into the molecule's kinetic stability and electronic excitation properties.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be instrumental in unraveling the step-by-step pathways of chemical reactions. rsc.orgresearchgate.net This involves locating and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

Transition State Characterization and Reaction Coordinate Analysis

A transition state is a high-energy structure that connects reactants and products. ibchem.comyoutube.com Identifying the geometry and energy of the transition state is crucial for understanding the activation barrier of a reaction. Computational chemists use various algorithms to locate these saddle points on the potential energy surface. For reactions involving this compound, this would allow for the precise characterization of the fleeting structures that determine the reaction rate. A reaction coordinate analysis would then map the energetic pathway from reactants to products through the transition state.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a rotatable isobutyl group, MD simulations are particularly valuable for exploring its conformational landscape.

Conformational analysis is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets. The relative orientation of the isobutyl group with respect to the isoindolinone core can significantly impact binding affinity and specificity. While direct MD simulation studies on this compound are not extensively reported in publicly available literature, the methodology has been successfully applied to other complex heterocyclic scaffolds to understand their dynamic behavior and interaction with proteins. nih.govimtm.cz

An MD simulation of this compound would typically involve the following steps:

System Setup: The 3D structure of the molecule is placed in a simulation box, solvated with an appropriate solvent (e.g., water), and ions are added to neutralize the system.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This allows the system to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions over time.

Analysis of the resulting trajectory allows for the identification of low-energy, stable conformations and the transitional states between them. This provides a detailed picture of the molecule's flexibility and the predominant shapes it adopts in solution. For instance, analysis could reveal specific dihedral angles of the isobutyl chain that are more populated, guiding the design of more rigid analogs that lock the molecule in a bioactive conformation. Such insights are critical for understanding structure-activity relationships (SAR). nih.gov

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P or SPC/E water | Simulates an aqueous physiological environment |

| Simulation Box | Cubic or Rectangular | Defines the boundaries of the simulated system |

| Temperature | 300 K (27 °C) | Simulates physiological temperature |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 ns - 1 µs | Duration of the production run to sample conformations |

Structure-Based Computational Approaches for Scaffold Derivatization Design

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and specificity. If a biological target for this compound is identified, SBDD can be a powerful strategy to design novel derivatives with improved potency. This approach has been successfully used for various scaffolds, including those similar to isoindolinone. nih.govnih.gov

The general workflow for structure-based derivatization of the this compound scaffold would involve:

Target Identification and Structure Determination: The first step is to identify the biological target (e.g., an enzyme or receptor) and obtain its 3D structure, usually through X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: The binding pocket of the target is analyzed to identify key amino acid residues and regions that can be exploited for interaction, such as hydrogen bond donors/acceptors and hydrophobic pockets.

Molecular Docking: The parent molecule, this compound, is computationally docked into the binding site to predict its binding mode and affinity. This provides a starting point for derivatization.

In Silico Derivatization: Based on the docking pose, new functional groups are computationally added to the scaffold to enhance interactions with the target. For the this compound scaffold, potential points for derivatization include the isobutyl group, the aromatic ring, and the lactam nitrogen.

Virtual Screening and Scoring: The designed derivatives are then re-docked and scored based on their predicted binding affinity and other properties. This allows for the prioritization of a smaller set of compounds for chemical synthesis and biological testing.

For instance, if the binding pocket contains a hydrophobic sub-pocket near the isobutyl group, derivatives with larger or differently shaped alkyl or aryl groups at this position could be designed to improve van der Waals interactions. Similarly, if there is an unmet hydrogen bonding opportunity, polar groups could be introduced on the aromatic ring. The bromine atom at the 5-position could also be replaced with other halogens or functional groups to modulate electronic properties and potential halogen bonding interactions.

Fragment-based drug discovery (FBDD) is another computational approach that could be applied. researchoutreach.org This involves screening libraries of small molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds based on the isoindolinone scaffold.

Table 2: Potential Derivatization Strategies for the this compound Scaffold

| Position of Derivatization | Rationale for Modification | Example Functional Groups | Desired Interaction |

| N-isobutyl group | Explore hydrophobic pockets, alter solubility | Cycloalkyl, aryl, longer alkyl chains | Enhanced van der Waals forces |

| 5-Bromo position | Modulate electronics, halogen bonding | -F, -Cl, -I, -CN, -OCH3 | Improved binding affinity/selectivity |

| Aromatic Ring (Positions 4, 6, 7) | Introduce new interactions, improve properties | -OH, -NH2, -COOH, small alkyls | Hydrogen bonding, salt bridges |

By leveraging these theoretical and computational methods, researchers can rationally design and prioritize novel derivatives of this compound, accelerating the discovery of new chemical entities with desired biological activities.

Structure Activity Relationship Sar Exploration from a Chemical Design Perspective for 5 Bromo 2 Isobutylisoindolin 1 One Derivatives

Rationale for Substituent Variation at the Bromo Position

Halogens exert a dual electronic influence on an aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the aromatic ring. Varying the substituent at this position allows for fine-tuning of the electron density of the phenyl ring, which can be crucial for interactions with biological targets. nih.gov

For instance, replacing bromine with the highly electronegative fluorine atom would significantly increase the inductive withdrawal, potentially altering pKa or forming key hydrogen bonds. nih.govnih.gov Conversely, substituting bromine with a cyano (-CN) or trifluoromethyl (-CF3) group, both strong electron-withdrawing groups, can drastically change the electronic profile and introduce new interaction points. The thoughtful selection of bioisosteres—substituents with similar physical or chemical properties—is a cornerstone of this optimization process. cambridgemedchemconsulting.comdrughunter.com

Table 1: Comparison of Electronic Properties of Potential Substituents at the 5-Position Data is generalized for a benzene (B151609) ring and serves for comparative purposes.

| Substituent | Hammett Constant (σp) | Electronic Effect | Potential Impact |

| -Br (Bromo) | +0.23 | Weakly deactivating | Baseline for comparison |

| -F (Fluoro) | +0.06 | Weakly deactivating | Can modulate pKa, potential for H-bonding nih.gov |

| -Cl (Chloro) | +0.23 | Weakly deactivating | Similar electronics to Bromo, smaller size nih.gov |

| -I (Iodo) | +0.18 | Weakly deactivating | More polarizable, potential for halogen bonding |

| -CN (Cyano) | +0.66 | Strongly deactivating | Strong dipole, potential H-bond acceptor |

| -CF3 (Trifluoromethyl) | +0.54 | Strongly deactivating | Increases lipophilicity, blocks metabolism cambridgemedchemconsulting.com |

The size and shape of the substituent at the 5-position are critical for determining how the molecule fits into a protein's binding pocket. The steric bulk of an atom or group can create favorable or unfavorable interactions with the surrounding amino acid residues. rsc.org Bromine has a van der Waals radius of 1.85 Å. Replacing it with a smaller chlorine (1.75 Å) or fluorine (1.47 Å) atom could allow the molecule to access more sterically constrained regions of a target. nih.gov Conversely, introducing a larger iodine atom (1.98 Å) or a bulky group like trifluoromethyl could provide additional van der Waals contacts, potentially increasing binding affinity if the pocket can accommodate the size.

Table 2: Comparison of Steric Properties of Potential Substituents at the 5-Position

| Substituent | Van der Waals Radius (Å) | Steric Character | Potential Impact |

| -H (Hydrogen) | 1.20 | Minimal | Reference for steric bulk |

| -F (Fluoro) | 1.47 | Small | Minimal steric hindrance, may improve permeability nih.gov |

| -Cl (Chloro) | 1.75 | Moderate | Isosteric with methyl group, well-tolerated nih.gov |

| -Br (Bromo) | 1.85 | Moderate | Baseline for comparison |

| -I (Iodo) | 1.98 | Large | Can form strong halogen bonds, increases size |

| -CF3 (Trifluoromethyl) | 2.23 (approx.) | Large | Significant steric bulk, can orient binding |

Impact of N-Alkyl Chain Modifications

The N-substituent of the isoindolinone lactam is another key vector for modification, directly influencing properties such as solubility, lipophilicity, and the potential for additional receptor interactions.

The N-isobutyl group in the parent compound provides a balance of lipophilicity and steric bulk. Modifying the length and branching of this alkyl chain can systematically probe the hydrophobic pocket of a target receptor. Studies on other scaffolds, such as cannabimimetic indoles, have shown that alkyl chain length is critical for receptor binding, with an optimal length often existing for maximal affinity. nih.gov For instance, a systematic variation from a small methyl group to a longer hexyl or heptyl chain can define the size of the available binding space. Changing the branching pattern (e.g., from isobutyl to n-butyl, sec-butyl, or tert-butyl) can explore the specific shape of this pocket and influence the molecule's metabolic stability.

Table 3: Hypothetical N-Alkyl Modifications and Their Physicochemical Impact

| N-Substituent | Lipophilicity (Estimated cLogP change) | Branching | Potential SAR Insight |

| -methyl | Decrease | None | Probes for minimal hydrophobic requirement |

| -ethyl | Decrease | None | Baseline small alkyl group |

| -n-propyl | Slight Decrease | None | Linear chain extension |

| -n-butyl | Similar | None | Tests preference for linear vs. branched chain |

| -isobutyl | Baseline | Branched | Parent compound |

| -sec-butyl | Similar | Branched | Probes for specific steric tolerance |

| -tert-butyl | Similar | Highly Branched | Introduces significant steric bulk near the core |

| -n-pentyl | Increase | None | Optimal length for some receptor interactions nih.gov |

| -cyclohexyl | Increase | Cyclic | Introduces conformational rigidity |

Incorporating heteroatoms like oxygen or nitrogen into the N-substituent can fundamentally alter the compound's properties by introducing polarity and the capacity for hydrogen bonding. For example, replacing the isobutyl group with a 2-methoxyethyl or a 2-(dimethylamino)ethyl moiety could create new hydrogen bond acceptor sites, potentially anchoring the ligand more securely in its binding site.

Furthermore, replacing the flexible alkyl chain with a cyclic moiety, such as a cyclopentyl or cyclohexyl group, introduces conformational rigidity. This can be advantageous as it reduces the entropic penalty upon binding, potentially increasing affinity. Aromatic or heteroaromatic rings (e.g., a benzyl (B1604629) or pyridylmethyl group) can also be introduced to explore potential pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Modulation of the Isoindolinone Core Structure

Beyond substitutions on the periphery, the isoindolinone core itself can be modulated to explore new chemical space. The bicyclic system, composed of a benzene ring fused to a γ-lactam ring, is a versatile pharmacophore. ontosight.aiontosight.ai Modifications can include introducing additional substituents onto the aromatic ring at positions 4, 6, or 7 to probe for further interactions.

Alternative Substitution Patterns on the Benzene Ring

The substitution pattern on the benzene ring of the isoindolinone core is a critical determinant of biological activity. In the case of 5-Bromo-2-isobutylisoindolin-1-one, the bromine atom at the C-5 position plays a significant role. Halogenation, particularly bromination, at this position is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. beilstein-archives.org The electron-withdrawing nature of the bromine atom can influence the electronic environment of the aromatic ring, potentially affecting interactions with biological targets. libretexts.orglibretexts.org

Studies on related indole (B1671886) phytoalexin derivatives have shown that the introduction of a bromine atom at the C-5 position can lead to a partial increase in antiproliferative activities. beilstein-archives.org Furthermore, 5-bromobrassinin, a related indole derivative, exhibits an improved pharmacological profile with slower clearance compared to its non-brominated counterpart. beilstein-archives.org This suggests that the 5-bromo substituent in this compound is likely a key contributor to its potential biological activity.

Exploration of alternative substitution patterns on the benzene ring could involve the introduction of various functional groups at other available positions (C-4, C-6, and C-7). The nature of these substituents can be varied to probe the effects of electronics (electron-donating vs. electron-withdrawing) and sterics on activity.

Table 1: Potential Alternative Substitutions on the Benzene Ring and their Rationale

| Position | Substituent Type | Rationale | Potential Impact |

| C-4 | Small, electron-donating (e.g., -CH₃, -OCH₃) | To probe for favorable steric and electronic interactions. | May enhance binding affinity through van der Waals or hydrogen bonding interactions. |

| C-6 | Electron-withdrawing (e.g., -CN, -NO₂) | To investigate the impact of reduced electron density on the ring. | Could alter the molecule's interaction with target proteins and affect metabolic stability. |

| C-7 | Bulky, hydrophobic (e.g., phenyl, cyclohexyl) | To explore potential hydrophobic pockets in the binding site. | Might increase potency if a corresponding hydrophobic pocket exists. |

| C-5 | Replacement of Bromine (e.g., -Cl, -F, -I) | To fine-tune the electronic and steric properties at this position. | Halogen bonding potential and lipophilicity would be altered, impacting binding and cell permeability. |

A study on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives found that the C-6 position is an optimal site for derivatization for the inhibition of TNF-alpha production. This highlights the importance of exploring substitutions at various positions to identify key interaction points.

Isosteric Replacements within the Lactam Ring System

The lactam ring is a core structural feature of isoindolinones, and its integrity is often crucial for activity. However, isosteric replacements—the substitution of an atom or group of atoms with another that has similar physical or chemical properties—can be a valuable tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.govyoutube.com

For the lactam ring in this compound, several isosteric replacements could be considered. Bioisosterism is a powerful concept in medicinal chemistry that can lead to compounds with improved properties. silae.it

Table 2: Potential Isosteric Replacements in the Lactam Ring

| Original Group | Isosteric Replacement | Rationale | Potential Impact |

| Carbonyl group (C=O) | Thiocarbonyl (C=S) | To alter the hydrogen bonding capacity and electronics of the lactam. | May lead to differential interactions with the target and altered metabolic stability. |

| Nitrogen atom (N) | Oxygen atom (O) | To create an isocoumarin (B1212949) scaffold, probing the necessity of the nitrogen for activity. | Would significantly change the hydrogen bonding capability and overall geometry. |

| Methylene (B1212753) group (CH₂) | Sulfur atom (S), Oxygen atom (O) | To introduce heteroatoms that can modulate solubility and form new interactions. | Could improve pharmacokinetic properties and introduce new binding interactions. |

The concept of bioisosteric replacement has been successfully applied to various heterocyclic rings in medicinal chemistry to enhance drug-like properties. cambridgemedchemconsulting.com For instance, replacing a methylene group with an oxygen or sulfur atom can increase polarity and reduce metabolic liability. cambridgemedchemconsulting.com

Design Principles for Novel Isoindolinone Analogues Based on SAR Hypotheses

Based on the structure-activity relationship hypotheses derived from the analysis of this compound and related compounds, several design principles for novel analogues can be proposed. These principles aim to systematically explore the chemical space around the core scaffold to identify compounds with optimized properties.

Systematic Exploration of Benzene Ring Substituents: A focused library of analogues should be synthesized to systematically probe the effect of substituents at each available position on the benzene ring. This would involve varying the electronic nature (donating vs. withdrawing) and steric bulk of the substituents. The data from such a library would provide a comprehensive SAR map for the benzene ring. libretexts.orglibretexts.org

Fine-Tuning of the 5-Position Halogen: While bromine at the C-5 position appears beneficial, exploring other halogens (F, Cl, I) could lead to improved activity or properties. The size, electronegativity, and lipophilicity of the halogen can significantly impact interactions with the biological target.

Investigation of the N-Isobutyl Group: The isobutyl group on the lactam nitrogen provides a degree of lipophilicity and a specific spatial arrangement. The impact of this group should be investigated by synthesizing analogues with different alkyl or aryl substituents at this position. For example, replacing the isobutyl group with smaller (e.g., ethyl), larger (e.g., benzyl), or cyclic (e.g., cyclohexyl) groups could reveal important steric and hydrophobic requirements for activity. A study on other isoindolinone derivatives showed that substituents on the nitrogen atom significantly impact activity. nih.gov

Targeted Isosteric Replacements: Based on the hypotheses in section 5.3.2, a limited number of isosteric replacements within the lactam ring should be pursued. This could validate the importance of the lactam carbonyl and nitrogen for activity and potentially lead to scaffolds with improved drug-like properties. nih.govnih.gov

Computational Modeling: In conjunction with synthetic efforts, computational modeling, including docking studies and quantitative structure-activity relationship (QSAR) analysis, can help to rationalize the observed SAR and guide the design of new analogues with higher predicted activity. nih.gov

By systematically applying these design principles, it is possible to develop a deeper understanding of the SAR for this class of compounds and to identify novel this compound derivatives with enhanced biological profiles.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 2 Isobutylisoindolin 1 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous molecular formula. For 5-Bromo-2-isobutylisoindolin-1-one, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be utilized to generate the protonated molecular ion [M+H]⁺.

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 Da for any bromine-containing fragment.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the isobutyl group, cleavage of the lactam ring, and loss of the bromine atom or carbon monoxide.

Table 1: Predicted HRMS Data for this compound (C₁₂H₁₄BrNO)

| Ion/Fragment Formula | Calculated m/z ([M+H]⁺) | Description |

|---|---|---|

| C₁₂H₁₅⁷⁹BrNO⁺ | 284.0332 | Protonated molecular ion with ⁷⁹Br |

| C₁₂H₁₅⁸¹BrNO⁺ | 286.0311 | Protonated molecular ion with ⁸¹Br |

| C₈H₉Br⁺ | 183.9960 / 185.9940 | Loss of isobutylene (B52900) from the N-substituent |

| C₁₂H₁₄O⁺ | 174.1045 | Loss of HBr and N |

| C₈H₇O⁺ | 119.0497 | Benzoyl cation (following loss of isobutyl and Br) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the molecular framework. researchgate.net

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons of the isoindolinone ring, and the protons of the N-isobutyl group. The bromine atom at position 5 influences the chemical shifts and coupling patterns of the aromatic protons on the fused benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals include the characteristic carbonyl carbon of the lactam (around 167-170 ppm), aromatic carbons (120-145 ppm), the benzylic methylene carbon, and the aliphatic carbons of the isobutyl group. clockss.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom of the lactam ring. The chemical shift would confirm the five-membered ring environment and its substitution pattern.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 7.95 | d | 1H | J = 1.6 Hz | H-4 |

| 7.65 | dd | 1H | J = 8.2, 1.6 Hz | H-6 |

| 7.35 | d | 1H | J = 8.2 Hz | H-7 |

| 4.40 | s | 2H | H-3 (CH₂) | |

| 3.45 | d | 2H | J = 7.4 Hz | N-CH₂ (isobutyl) |

| 2.10 | m | 1H | J = 6.8 Hz | CH (isobutyl) |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.5 | C-1 (C=O) |

| 142.0 | C-7a |

| 135.5 | C-3a |

| 131.0 | C-6 |

| 125.5 | C-4 |

| 124.0 | C-7 |

| 121.0 | C-5 (C-Br) |

| 52.0 | N-CH₂ (isobutyl) |

| 50.5 | C-3 (CH₂) |

| 28.0 | CH (isobutyl) |

2D NMR experiments are crucial for assembling the full structure by revealing correlations between nuclei. semanticscholar.orgyoutube.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. It would confirm the spin system of the isobutyl group (N-CH₂ to CH to CH₃) and the coupling between aromatic protons H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule. For instance, correlations from the N-CH₂ protons to the lactam carbonyl carbon (C-1) and from the benzylic H-3 protons to the aromatic carbons C-4 and C-7a would confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded. A key expected correlation would be between the N-CH₂ protons of the isobutyl group and the H-7 proton of the aromatic ring, confirming the orientation of the substituent relative to the ring system. semanticscholar.org

Table 4: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | N-CH₂ (3.45 ppm) | CH (2.10 ppm) | Isobutyl group connectivity |

| COSY | H-6 (7.65 ppm) | H-7 (7.35 ppm) | Aromatic ring connectivity |

| HSQC | H-3 (4.40 ppm) | C-3 (50.5 ppm) | Direct C-H bond assignment |

| HMBC | N-CH₂ (3.45 ppm) | C-1 (168.5 ppm) | N-substituent linked to lactam carbonyl |

| HMBC | H-4 (7.95 ppm) | C-3 (50.5 ppm), C-5 (121.0 ppm) | Aromatic ring to lactam fusion |

| NOESY | N-CH₂ (3.45 ppm) | H-7 (7.35 ppm) | Spatial proximity of N-isobutyl and aromatic ring |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. youtube.com For this compound, the most prominent and diagnostic absorption would be the strong stretching vibration of the γ-lactam carbonyl group. Its frequency provides insight into ring strain and electronic effects. Other expected absorptions include C-H stretching for the aromatic and aliphatic parts of the molecule, C-N stretching, and C-Br stretching. The IR spectrum for isoindolinones typically shows a strong carbonyl peak in the range of 1680-1710 cm⁻¹. clockss.orgnih.gov

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960-2870 | Medium-Strong | C-H Stretch | Aliphatic C-H (isobutyl) |

| ~1705 | Strong | C=O Stretch | γ-Lactam Carbonyl |

| ~1600, ~1470 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Medium | C-N Stretch | Lactam C-N |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and torsional angles. This technique would confirm the planarity of the isoindolinone ring system and determine the conformation of the N-isobutyl substituent in the crystal lattice. It would also reveal intermolecular interactions, such as π-stacking or hydrogen bonding, that govern the crystal packing. While the target molecule is achiral, X-ray crystallography would provide the ultimate proof of its constitution and connectivity. researchgate.net

Table 6: Plausible Crystallographic Data for this compound

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Basic crystal symmetry |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell |

| Unit Cell Dimensions | a=10.5 Å, b=8.2 Å, c=15.1 Å, β=95° | Size and shape of the unit cell |

| C-Br Bond Length | ~1.90 Å | Confirms aryl-bromide bond distance |

| C=O Bond Length | ~1.24 Å | Confirms carbonyl double bond character |

| C-N Bond Length | ~1.36 Å | Lactam C-N bond character |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess and Absolute Configuration Determination (if chiral)

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for analyzing chiral substances.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques would become critically important if a chiral center were introduced into the molecule. For example, in a derivative such as (R)- or (S)-5-Bromo-3-methyl-2-isobutylisoindolin-1-one, a quaternary stereocenter is created at the C-3 position. In such a case, CD spectroscopy would be used to:

Determine Enantiomeric Excess (ee): The magnitude of the CD signal is proportional to the excess of one enantiomer over the other.

Determine Absolute Configuration: By comparing the experimental CD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute (R/S) configuration of the stereocenter can be assigned. nih.govnih.gov Vibrational Circular Dichroism (VCD) could also be employed for this purpose, providing complementary information from vibrational transitions. nih.gov

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are central to the purification and analysis of synthesized organic molecules. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. For this compound, a compound with a moderate polarity and molecular weight, both liquid and gas chromatography can be effectively employed, each providing unique advantages.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. springernature.com For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common and versatile approach. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For isoindolinone derivatives, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. nih.gov

Key HPLC Parameters for Analysis of Isoindolinone Derivatives:

| Parameter | Typical Conditions | Rationale |

| Column | C18 (octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: Water (often with 0.1% formic acid or acetate (B1210297) buffer) nih.gov B: Acetonitrile or Methanol (B129727) nih.gov | Formic acid or a buffer helps to control the pH and improve peak shape. Acetonitrile/Methanol is the organic modifier that elutes the compounds. |

| Elution | Gradient elution, e.g., starting with a higher percentage of A and increasing the percentage of B over time. nih.gov | Allows for the separation of a wider range of polarities, from polar impurities to the less polar main compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Detection | UV/Vis at a specific wavelength (e.g., 254 nm or 298 nm) nih.gov, Photodiode Array (PDA), or Mass Spectrometry (MS) | UV/Vis is a common and robust detection method. PDA provides spectral information, aiding in peak identification. MS detection offers high sensitivity and structural information. |

| Injection Volume | 10-20 µL | A typical volume for analytical injections. |

Research Findings:

Studies on related isoquinolinedione derivatives have demonstrated the successful use of HPLC for their determination in various matrices. For instance, a method was developed for a new isoquinolinedione derivative using a C18 column with a mobile phase of acetate buffer (pH 3), acetonitrile, and methanol (40:40:20, v/v/v). nih.gov The detection was carried out at 298 nm, with retention times around 5-7 minutes. nih.gov Such methods can be adapted for this compound, with the expectation that the isobutyl group will slightly increase its retention time compared to less hydrophobic analogues due to stronger interaction with the C18 stationary phase.

The use of preparative HPLC allows for the isolation of the pure compound from a reaction mixture. springernature.com By scaling up the analytical method, larger quantities of this compound can be purified for use as analytical standards or for further biological testing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, GC-MS is a highly effective technique for the analysis of its more volatile precursors, byproducts, or degradation products. nih.govmdpi.com This method combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net

For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. If the parent compound is not suitable for direct GC analysis, derivatization can be employed to create a more volatile analogue. However, for the analysis of volatile impurities in a sample of this compound, direct injection of a solution of the sample is often sufficient.

Typical GC-MS Parameters for the Analysis of Volatile Organic Compounds:

| Parameter | Typical Conditions | Rationale |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation for a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Inlet Temperature | 250-300 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Temperature gradient, e.g., start at 50-100 °C, hold for a few minutes, then ramp up to 250-300 °C. | Allows for the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Ion Trap | Common mass analyzers that provide good mass accuracy and scan speeds. |

Research Findings:

GC-MS is widely used for the identification and quantification of volatile constituents in complex mixtures. nih.govmdpi.comresearchgate.net For instance, the analysis of related heterocyclic compounds often reveals the presence of starting materials or side-products from the synthesis. In the context of this compound, GC-MS could be used to detect volatile impurities such as unreacted isobutylamine (B53898) or brominated phthalic anhydride (B1165640) precursors. The resulting mass spectra, with their characteristic fragmentation patterns, would allow for the unambiguous identification of these impurities. The total ion chromatogram (TIC) provides a profile of all detectable volatile components, while extracted ion chromatograms (EICs) can be used to selectively look for specific known impurities. researchgate.net

Future Research Directions and Emerging Opportunities for 5 Bromo 2 Isobutylisoindolin 1 One

Development of Novel and Efficient Synthetic Routes with Enhanced Atom Economy and Sustainability

The pursuit of green and sustainable chemistry has spurred the development of synthetic methods that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. numberanalytics.comjocpr.comwikipedia.org Current synthetic strategies for isoindolinones can be broadly categorized into the direct modification of phthalimides or the construction of the lactam and aromatic rings through various catalytic methods. nih.gov While effective, many existing methods for synthesizing isoindolinone derivatives suffer from poor atom economy, often generating significant byproducts. wikipedia.orgprimescholars.com

Future research on 5-Bromo-2-isobutylisoindolin-1-one should prioritize the development of novel synthetic routes with improved atom economy. This can be achieved through the careful selection of starting materials and the use of innovative catalytic systems. wikipedia.org For instance, transition-metal-free synthetic protocols are highly desirable as they avoid the use of hazardous and toxic reagents, making the process more environmentally friendly and suitable for industrial-scale production. rsc.org

Table 1: Comparison of Synthetic Strategies for Isoindolinones

| Synthetic Strategy | Advantages | Disadvantages | Potential for this compound |

| Traditional Multi-step Synthesis | Well-established procedures. | Often low atom economy, generation of byproducts. wikipedia.orgprimescholars.com | Can serve as a benchmark for newer, more efficient methods. |

| Transition-Metal Catalyzed C-H Functionalization | High efficiency and regioselectivity. nih.gov | Use of expensive and potentially toxic metals. rsc.org | Development of earth-abundant metal catalysts could be a focus. |

| Transition-Metal-Free Synthesis | Environmentally benign, suitable for industrial production. rsc.org | May require harsher reaction conditions. | A key area for future research to develop sustainable routes. |

| Tandem/Domino Reactions | High atom economy, operational simplicity. researchgate.net | Can be challenging to optimize for specific substrates. | Promising for a streamlined and efficient synthesis. |

| Electrochemical Synthesis | Controllable and often uses mild conditions. organic-chemistry.org | May have limited substrate scope. | An emerging area that could offer a green alternative. |

Exploration of Diverse Chemical Transformations for Advanced Scaffold Decoration

The this compound scaffold provides multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. ontosight.ai The bromine atom on the aromatic ring is a particularly valuable handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, thereby expanding the chemical space around the core scaffold.

Future research should focus on exploring a broader range of chemical transformations to decorate the this compound scaffold. This includes investigating novel coupling partners and reaction conditions to access previously inaccessible derivatives. Furthermore, the isobutyl group on the nitrogen atom can be modified or replaced to modulate the compound's physicochemical properties, such as lipophilicity and solubility.

The development of methods for the late-stage functionalization of the isoindolinone core would be particularly valuable. This would allow for the rapid diversification of advanced intermediates, accelerating the drug discovery process. For example, developing selective C-H activation methods for other positions on the aromatic ring would provide access to a new set of derivatives with potentially unique biological activities.

Application of Advanced Computational Methods for Predictive Chemical Design and Mechanistic Insights

Advanced computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, are powerful tools for understanding reaction mechanisms and predicting the properties of new molecules. acs.org In the context of this compound, these methods can be used to:

Predict Reaction Outcomes: Computational modeling can help to predict the feasibility and selectivity of different chemical transformations, guiding the design of more efficient synthetic routes.

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is crucial for its optimization. ias.ac.in Computational studies can provide insights into transition states and intermediates, helping to rationalize experimental observations.

Design Novel Derivatives with Desired Properties: By simulating the interaction of this compound derivatives with biological targets, it is possible to rationally design new compounds with enhanced activity and selectivity. nih.gov

For instance, computational studies can be employed to understand the key factors governing the regioselectivity of C-H functionalization reactions on the isoindolinone scaffold. This knowledge can then be used to design catalysts and reaction conditions that favor the formation of the desired product.

Integration with Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry and high-throughput synthesis are essential tools in modern drug discovery, enabling the rapid generation and screening of large libraries of compounds. nih.govrsc.org The this compound scaffold is well-suited for these approaches due to the presence of multiple diversification points.

Future efforts should focus on developing robust and automated synthetic methods for the high-throughput synthesis of this compound derivatives. This would involve the use of solid-phase synthesis or fluorous-tagging strategies to simplify purification and handling. The resulting libraries could then be screened against a wide range of biological targets to identify new lead compounds for drug development.

The integration of computational design with high-throughput synthesis would create a powerful platform for accelerated drug discovery. Computational models could be used to design focused libraries of compounds with a higher probability of being active, thereby increasing the efficiency of the screening process.

Contribution to the Broader Field of Heterocyclic Chemistry Research and Scaffold-Based Discovery

The study of this compound and its derivatives will not only advance our understanding of this specific compound but also contribute to the broader field of heterocyclic chemistry. uomus.edu.iq Isoindolinones are considered privileged scaffolds in medicinal chemistry, and the development of new synthetic methods and chemical transformations for this class of compounds will have a wide-ranging impact. nih.govontosight.ai

The insights gained from studying the reactivity and properties of this compound can be applied to the design and synthesis of other complex heterocyclic systems. Furthermore, the identification of new biological activities for derivatives of this scaffold will expand the therapeutic potential of the isoindolinone class of compounds. ontosight.ai

Scaffold-based drug discovery is a powerful strategy for identifying new drug candidates. nih.gov By systematically exploring the chemical space around the this compound scaffold, researchers can identify key structure-activity relationships and develop new therapeutic agents for a variety of diseases.

Q & A

Basic: What are the standard methods for determining the crystal structure of 5-Bromo-2-isobutylisoindolin-1-one?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K to minimize thermal motion .

- Structure solution : Employ direct methods (e.g., SHELXS) for phase determination, followed by refinement via SHELXL to model atomic positions and displacement parameters .

- Validation : Check for chirality and hydrogen bonding using Mercury or Olex2. For centrosymmetric ambiguities, apply Flack or Rogers parameters to confirm absolute configuration .

Basic: What synthetic routes are reported for this compound?

A common approach involves:

- Bromination : Introduce bromine at the isoindolinone core using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Alkylation : Attach the isobutyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-mediated Buchwald-Hartwig amination) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity.

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data?